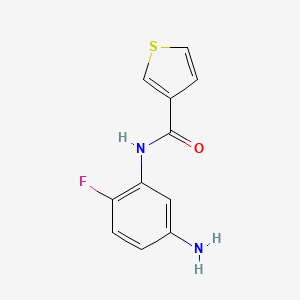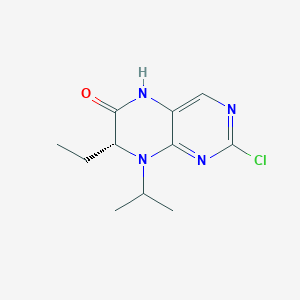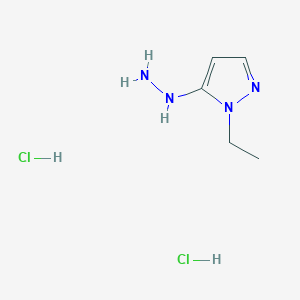
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” consists of a thiophene ring attached to a carboxamide group and a fluorophenyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis
“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” has a predicted melting point of 177.15° C, a predicted boiling point of 310.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.70 .Aplicaciones Científicas De Investigación
Proteomics Research
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide: is utilized in proteomics research due to its biochemical properties . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used to modify proteins or to study protein interactions and stability, providing insights into cellular processes.
Organic Semiconductor Development
Thiophene derivatives are pivotal in the advancement of organic semiconductors . The compound’s structure could be integral in creating materials that exhibit semiconducting properties, which are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Anticancer Agents
Thiophene-based molecules, including N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide , have shown potential as anticancer agents . Their ability to interact with various biological targets makes them suitable candidates for drug development in oncology.
Anti-inflammatory Medications
The anti-inflammatory properties of thiophene derivatives make them useful in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . This compound could be explored for its efficacy in reducing inflammation and as a potential treatment for inflammatory diseases.
Antimicrobial Treatments
Research has indicated that thiophene derivatives possess antimicrobial properties . N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide could be investigated for its effectiveness against various microbial strains, contributing to the field of infectious diseases.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This compound could be applied to protect metals and alloys from corrosion, extending their life and maintaining their integrity in harsh environments.
Anesthetic Formulations
Thiophene derivatives have been used in anesthetic formulations, such as articaine, which is a dental anesthetic in Europe . The compound’s structural similarity could mean it has potential applications in the development of new anesthetics.
Cardiovascular Drug Development
Some thiophene derivatives have shown anti-atherosclerotic and antihypertensive properties . N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide might be valuable in creating new treatments for cardiovascular diseases, addressing issues like high blood pressure and atherosclerosis.
Mecanismo De Acción
Target of Action
The primary targets of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives , which have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Other thiophene derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiophene derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound has a predicted melting point of 177.15° C and a predicted boiling point of 310.2° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-2-1-8(13)5-10(9)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCCTOKPVCZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)


![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)

